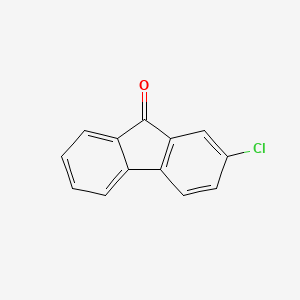

2-CHLORO-9H-FLUOREN-9-ONE

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chlorofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPGISZOPGTNMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184941 | |

| Record name | 2-Chloro-9H-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3096-47-7 | |

| Record name | 2-Chloro-9H-fluoren-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3096-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-one, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003096477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorofluorenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-9H-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 9h Fluoren 9 One and Analogous Compounds

Foundational Synthetic Approaches to the Fluorenone Scaffold

The construction of the fundamental fluorenone ring system can be achieved through several established chemical transformations.

Classical Cyclization and Oxidation Reactions

One of the most direct and long-standing methods for the synthesis of fluorenones involves the oxidation of the corresponding fluorene (B118485). For the preparation of 2-chloro-9H-fluoren-9-one, this entails the oxidation of 2-chlorofluorene (B109886). A common procedure utilizes a 40% solution of Triton B in pyridine (B92270) as a catalyst, with oxygen bubbled through the reaction mixture. prepchem.com This method provides a high yield of the desired product. prepchem.com Another approach involves the oxidation of 2-aminofluorene (B1664046) to 2-amino-9-fluorenone (B160198) using oxidizing agents like potassium permanganate (B83412) or chromium trioxide.

The cyclization of biphenyl-2-carboxylic acid derivatives is another classical route. This can be achieved through intramolecular Friedel-Crafts acylation, often facilitated by strong acids like sulfuric acid or polyphosphoric acid (PPA). organic-chemistry.orgresearchgate.net For instance, the treatment of [1,1'-biphenyl]-2-carboxylic acid with a dehydrating agent can lead to fluorenone. sci-hub.se

Friedel-Crafts Acylations in Fluorenone Formation

Intramolecular Friedel-Crafts acylation is a cornerstone in fluorenone synthesis. organic-chemistry.orgresearchgate.net This reaction typically involves the cyclization of a biphenyl-2-carbonyl chloride or a biphenyl-2-carboxylic acid in the presence of a Lewis acid or a strong Brønsted acid. organic-chemistry.org The reaction proceeds through an electrophilic aromatic substitution mechanism where the acyl group attacks the adjacent aromatic ring to form the five-membered ketone ring. While effective, traditional Friedel-Crafts reactions often require harsh conditions and stoichiometric amounts of acid catalysts, leading to significant waste. organic-chemistry.org

Advanced Strategies for Halogenated Fluorenone Synthesis

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the preparation of halogenated fluorenones, offering advantages in terms of yield, regioselectivity, and functional group tolerance.

Direct Halogenation of Fluorenone Derivatives

Direct halogenation of the fluorenone scaffold provides a straightforward route to halogenated derivatives. For example, the synthesis of 2,7-dibromofluorenone can be achieved by the direct bromination of fluorenone using bromine in a mixture of acetic acid and oleum (B3057394) with an iron-iodine catalyst. google.com This method involves a two-step addition of bromine at different temperatures to control the reaction and achieve a high yield. google.com While this approach is effective for introducing bromine, selective monochlorination at the 2-position can be more challenging and may require specific catalysts or directing groups to achieve high regioselectivity.

Metal-Catalyzed Annulation Reactions for Fluorenone Ring Systems

Transition metal-catalyzed reactions have emerged as powerful tools for constructing complex aromatic systems like fluorenones. These methods often proceed under milder conditions and offer greater control over the final product.

A notable advanced strategy for the synthesis of fluorenones, including halogenated derivatives, is the palladium-catalyzed annulation of arynes with 2-haloarenecarboxaldehydes. nih.govresearchgate.netdntb.gov.uaacs.orgnih.gov This method allows for the efficient construction of the fluorenone skeleton from readily available starting materials. nih.gov In this reaction, an in situ generated aryne undergoes a palladium-catalyzed cyclization with a 2-haloarenecarboxaldehyde. nih.gov The process is tolerant of various functional groups, including multiple halogens on the benzaldehyde (B42025) component. nih.gov

The proposed mechanism can proceed through several pathways. nih.gov One possibility involves the oxidative cyclization of a Pd(0) catalyst with the aryne to form a palladacycle, which then undergoes oxidative addition with the 2-haloarenecarboxaldehyde. nih.gov An alternative pathway suggests the initial oxidative addition of the Pd(0) catalyst to the C-X bond of the haloarenecarboxaldehyde, followed by carbopalladation of the aryne. nih.gov Both pathways converge to a key arylpalladium(II) intermediate that ultimately leads to the fluorenone product. nih.gov

This methodology has been successfully applied to synthesize a range of substituted fluorenones. For instance, the reaction of 2-iodobenzaldehyde (B48337) with various silylaryl triflates in the presence of a palladium catalyst and a fluoride (B91410) source yields the corresponding fluorenones in good yields. The reaction has been shown to be effective with both electron-donating and electron-withdrawing groups on the aryne precursor.

| Starting 2-Haloarenecarboxaldehyde | Starting Aryne Precursor | Product | Yield (%) |

| 2-Iodobenzaldehyde | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 9H-Fluoren-9-one | 82 |

| 2-Iodobenzaldehyde | 4-Chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | This compound | 75 |

| 2-Bromo-5-chlorobenzaldehyde | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | This compound | 68 |

| 2-Iodo-5-methoxybenzaldehyde | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 2-Methoxy-9H-fluoren-9-one | 78 |

Table 1: Examples of Palladium-Catalyzed Fluorenone Synthesis (Data compiled from illustrative examples of the methodology)

This palladium-catalyzed annulation offers a significant advantage over classical methods by avoiding the use of harsh oxidizing agents and strong mineral acids. nih.gov The ability to tolerate various functional groups, including halogens, makes it a particularly valuable tool for the synthesis of complex and specifically substituted fluorenones like this compound.

Other Transition Metal-Mediated Protocols

Beyond the more common cross-coupling reactions, a range of other transition metal-mediated protocols have been developed for the synthesis of fluorenone and its derivatives. These methods often provide novel pathways with high efficiency and selectivity.

Rhodium-catalyzed reactions have proven particularly effective. One efficient approach involves the intramolecular acylation of biarylcarboxylic acids, which serves as a direct method for creating the fluorenone core. researchgate.net This reaction has been successfully applied to synthesize a variety of substituted fluorenones in good to high yields. researchgate.net Another rhodium(III)-catalyzed method involves the sequential cyclization of enaminones with 1,3-dienes through C–H activation, yielding polysubstituted fluorenones. acs.org For instance, the reaction of (E)-3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one with 1-phenyl-1,3-butadiene, catalyzed by [RhCp*Cl2]2 with AgSbF6 as an additive, produces 2-chloro-7-phenyl-9H-fluoren-9-one in 51% yield. acs.org

Palladium catalysts also enable unique transformations. A notable example is the catalytic formation of fluorene from 2-phenylbenzyl trifluoroacetate, which proceeds through successive C–O and C–H bond cleavage reactions mediated by a Pd(OAc)2/PPh3 system. researchgate.net While this yields a fluorene, subsequent oxidation can provide the corresponding fluorenone. Furthermore, specialized palladacycles have been used to catalyze the sequential reaction of 2-bromobenzaldehydes with arylboronic acids, leading to various fluorenones through a process involving addition, cyclization via C-H activation, and oxidation. acs.org

Iron-catalyzed reactions offer a cost-effective and environmentally friendly alternative. An efficient method for synthesizing substituted fluorene derivatives involves the Fe(III)-catalyzed intramolecular Friedel–Crafts alkylation of biaryl methanol (B129727) precursors. researchgate.net These fluorene products are direct precursors to fluorenones via oxidation.

The table below summarizes key examples of these transition metal-mediated syntheses.

| Catalyst/Reagent | Starting Materials | Product Type | Yield | Reference |

| [RhCp*Cl₂]₂/AgSbF₆ | Enaminone and 1,3-Diene | Substituted Fluorenone | 51% | acs.org |

| Rhodium Catalyst | Biarylcarboxylic Acid | Substituted Fluorenone | Good to High | researchgate.net |

| Pd(OAc)₂/PPh₃ | 2-Phenylbenzyl trifluoroacetate | Fluorene | 97% | researchgate.net |

| Palladacycle | 2-Bromobenzaldehyde and Arylboronic Acid | Substituted Fluorenone | Varies | acs.org |

| Fe(III) Catalyst | Biaryl Methanol | Substituted Fluorene | High | researchgate.net |

Multi-Component and One-Pot Reaction Strategies

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies for constructing complex molecules like fluorenone derivatives from simple precursors in a single operation. acs.org These approaches are valued for their operational simplicity, atom economy, and ability to rapidly generate molecular diversity. acs.orgsorbonne-universite.fr

Several MCRs utilize 9-fluorenone (B1672902) as a key building block. A five-component domino reaction has been developed to create novel tetrahydroimidazo[1,2-a]pyridine derivatives. This reaction employs 9-fluorenone, cyanoacetohydrazide, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethene, and ethylenediamine (B42938) in refluxing ethanol (B145695). rsc.org The cascade process involves a sequence of N,N-acetal formation, Knoevenagel condensation, and Michael addition, among other steps. rsc.org Similarly, a six-component reaction of anilines, dimedone, 9-fluorenone, cyanoacetohydrazide, and aromatic aldehydes in the presence of piperidine (B6355638) catalyst yields complex 2-amino-N′-(9H-fluoren-9-ylidene)-hexahydroquinoline-3-carbohydrazide derivatives. tandfonline.com

Copper-catalyzed MCRs have been used to synthesize highly conjugated, fluorescent spiro[fluorene-9,4′-naphtho[2,3-h]quinoline] derivatives. consensus.app These reactions demonstrate the power of one-pot strategies in creating complex, functional materials. Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi reaction, have also been applied to synthesize diverse and complex derivatives starting from fluorene moieties. sorbonne-universite.fr

Rhodium catalysis has enabled an intermolecular three-component synthesis of multisubstituted fluorene derivatives through a "stitching reaction" followed by remote nucleophilic substitution. acs.org This method allows for the incorporation of a wide variety of nucleophiles. acs.org

| Reaction Type | Key Reagents | Product | Catalyst | Reference |

| Five-Component Domino | 9-Fluorenone, cyanoacetohydrazide, aldehyde, etc. | Tetrahydroimidazo[1,2-a]pyridine derivative | None specified | rsc.org |

| Six-Component Reaction | 9-Fluorenone, anilines, dimedone, cyanoacetohydrazide, etc. | Hexahydroquinoline-3-carbohydrazide derivative | Piperidine | tandfonline.com |

| Copper-Catalyzed MCR | - | Spiro[fluorene-naphthoquinoline] derivative | Copper | consensus.app |

| Rhodium-Catalyzed Three-Component | - | Multisubstituted fluorene derivative | Rhodium | acs.org |

Synthesis from Fluorene-based Precursors

The most direct synthetic route to this compound involves the oxidation of its corresponding hydrocarbon precursor, 2-chlorofluorene. prepchem.comnist.gov This transformation is a common and effective method for preparing various substituted fluorenones.

A straightforward and high-yielding method involves the aerobic oxidation of 9H-fluorenes. rsc.org Specifically, 2-chlorofluorene can be converted to 2-chloro-9-fluorenone with a 95% yield by bubbling oxygen through a solution of the precursor in pyridine in the presence of Triton B as a catalyst. prepchem.com Alternatively, aerobic oxidation of various 9H-fluorenes can be achieved in high yield using potassium hydroxide (B78521) in tetrahydrofuran (B95107) (THF) under ambient conditions. rsc.org

Other fluorene-based precursors can be used to synthesize more complex analogs. For example, 2,7-dichloro-9H-fluorene can undergo chloroacetylation to produce 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone, a key intermediate for further derivatization. nih.gov The synthesis of lumefantrine, a complex antimalarial drug, involves a Knoevenagel condensation on a 1-(2,7-dichloro-9H-fluoren-4-yl) precursor. sci-hub.se

| Precursor | Reagents/Conditions | Product | Yield | Reference |

| 2-Chlorofluorene | O₂, Pyridine, Triton B | This compound | 95% | prepchem.com |

| 9H-Fluorenes | Air, KOH, THF | 9-Fluorenones | High | rsc.org |

| 2,7-Dichloro-9H-fluorene | Chloroacetyl chloride, AlCl₃, DCM | 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone | Excellent | nih.gov |

Hantzsch Reaction for Fluorenyl-Hydrazonothiazole Derivatives

The Hantzsch thiazole (B1198619) synthesis is a classic and versatile method for constructing a thiazole ring, which has been adapted for the synthesis of various fluorenyl-thiazole derivatives. mdpi.comresearchgate.net This reaction typically involves the condensation of an α-haloketone with a thioamide derivative. nih.govmdpi.com

In the context of fluorene chemistry, the synthesis often begins with fluorenone, which is reacted with thiosemicarbazide (B42300) in the presence of a catalytic amount of acetic acid to form 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide. mdpi.comresearchgate.net This intermediate then undergoes the Hantzsch reaction with various α-halocarbonyl compounds to yield the desired fluorenyl-hydrazonothiazole derivatives. mdpi.comresearchgate.net The reactions can be carried out in solvents like tetrahydrofuran (THF) or 1,4-dioxane. mdpi.comresearchgate.net While a base catalyst is not strictly necessary, its addition can reduce reaction times. mdpi.comresearchgate.net

For example, reacting 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone with thiourea (B124793) in refluxing ethanol leads to the formation of 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine in 97% yield. nih.govarabjchem.org This aminothiazole can be further modified. arabjchem.org This demonstrates the utility of the Hantzsch reaction in building complex heterocyclic systems onto a pre-existing fluorene scaffold.

| Fluorene-based Reactant | Thio-component | α-Halocarbonyl/Equivalent | Product | Reference |

| Fluorenone | Thiosemicarbazide | - | 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide | mdpi.comresearchgate.net |

| 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide | - | Chloroacetaldehyde | 2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-1,3-thiazole | mdpi.comresearchgate.net |

| 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone | Thiourea | - | 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine | nih.govarabjchem.org |

Knoevenagel Condensation in Complex Fluorenone Derivatives

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene (B1212753) compound, typically catalyzed by a weak base. wikipedia.orgsci-hub.se This reaction has been applied to fluorenone and its derivatives in several ways to construct complex molecular architectures. researchgate.netnumberanalytics.com

In one application, the carbonyl group of a fluorenone-containing macrocycle, specifically a fluorenone-containing cycloparaphenylene (F[n]CPP), undergoes a high-yielding Knoevenagel condensation with malononitrile. researchgate.net This late-stage functionalization modifies the electronic properties of the nanohoop structure, converting the fluorenone acceptor into the stronger 2-(9H-fluoren-9-ylidene)malononitrile acceptor. researchgate.net

The Knoevenagel condensation is also a key step in multicomponent reactions that build complex heterocyclic systems around a fluorenone core. rsc.org As mentioned previously, a five-component reaction to synthesize tetrahydroimidazo[1,2-a]pyridine derivatives involves an initial Knoevenagel-type condensation. rsc.org

Furthermore, the activated methylene group at the C9 position of fluorene itself (a precursor to fluorenone) can participate in Knoevenagel condensations with various aldehydes. nih.gov While these reactions start from fluorene, the resulting complex structures are direct analogs and can often be oxidized to the corresponding fluorenones, making this a relevant strategy for producing complex fluorenone derivatives. For example, poly(nitro)fluorene derivatives, which possess a highly acidic C9-methylene group, readily condense with aldehydes to create push-pull chromophores. nih.gov A Knoevenagel condensation is also employed in the synthesis of the antimalarial drug lumefantrine, where a substituted 2,7-dichlorofluorene (B131596) derivative is condensed with 4-chlorobenzaldehyde. sci-hub.se

| Carbonyl Component | Active Methylene Component | Catalyst/Conditions | Product Type | Reference |

| Fluorenone-containing Cycloparaphenylene | Malononitrile | Piperidine, CHCl₃ | Dicyanomethylene-functionalized nanohoop | researchgate.net |

| 9-Fluorenone (in MCR) | Cyanoacetohydrazide | Piperidine/Ethanol | Intermediate for Tetrahydroimidazo[1,2-a]pyridine | rsc.org |

| Aldehyde | Poly(nitro)fluorene | DMF (no base needed) | Push-pull chromophore | nih.gov |

| 4-Chlorobenzaldehyde | 1-(2,7-dichloro-9H-fluoren-4-yl) derivative | Sodium hydroxide, Methanol | Lumefantrine precursor | sci-hub.se |

Chemical Reactivity and Transformation Pathways of 2 Chloro 9h Fluoren 9 One

Reactivity of the Fluorenone Carbonyl Group

The carbonyl group at the 9-position of the fluorenone scaffold is a primary site of reactivity, readily undergoing addition and condensation reactions with various nucleophiles. pressbooks.pub This reactivity is fundamental to the construction of more complex molecular architectures based on the fluorene (B118485) framework.

Condensation Reactions Leading to Schiff Bases

The reaction of 2-chloro-9H-fluoren-9-one with primary amines leads to the formation of imines, commonly known as Schiff bases. jocpr.comlibretexts.org This condensation reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The reaction is often catalyzed by acid and may require heating to drive the equilibrium towards the product. jocpr.comoperachem.com

The synthesis of various Schiff bases from 9-fluorenone (B1672902) and its derivatives has been extensively studied. For instance, the condensation of 9-fluorenone with amines like thiosemicarbazide (B42300) and ethylenediamine (B42938) has been reported to yield the corresponding Schiff bases. jocpr.com These reactions are typically carried out in solvents like ethanol (B145695) or methanol (B129727). jocpr.com While specific examples detailing the synthesis of Schiff bases directly from this compound are not prevalent in the provided search results, the general reactivity of the fluorenone carbonyl group suggests that it would readily undergo such transformations. nih.govresearchgate.net

Formation of Hydrazones and Oximes

Similar to other carbonyl compounds, this compound reacts with hydrazine (B178648) and its derivatives to form hydrazones. A specific procedure for the synthesis of 2-chloro-9-fluorenone hydrazone involves refluxing 2-chloro-9-fluorenone with hydrazine monohydrate in ethanol with a catalytic amount of acetic acid. prepchem.com This reaction proceeds to completion, yielding the hydrazone product which can be used in subsequent synthetic steps without further purification. prepchem.com The formation of hydrazones from various fluorenone derivatives, including halogenated ones, is a well-established transformation. jmaterenvironsci.com

The reaction with hydroxylamine (B1172632) hydrochloride produces the corresponding oxime. The synthesis of 9H-fluoren-9-one oxime is achieved by refluxing 9-fluorenone with hydroxylamine hydrochloride in a methanolic solution of sodium hydroxide (B78521). nih.gov This general procedure can be adapted for substituted fluorenones. The formation of 2-amino-3-chloro-9H-fluoren-9-one oxime has also been documented, indicating that the carbonyl group's reactivity towards hydroxylamine is maintained even with multiple substituents on the aromatic rings. echemi.com

Imine Formation

Imine formation is a general term that encompasses the reaction of a carbonyl compound with a primary amine, resulting in a carbon-nitrogen double bond (C=N). libretexts.org Both the formation of Schiff bases (from primary amines) and hydrazones (from hydrazines) are specific examples of imine formation. libretexts.org The reaction is reversible and often requires acid catalysis and the removal of water to drive the reaction to completion. operachem.com The pH of the reaction medium is a critical factor, with optimal rates typically observed around a pH of 5. libretexts.org

The fluorenone carbonyl group is susceptible to these reactions. For instance, the condensation of 9-fluorenone with cyanoacetohydrazide leads to the formation of a hydrazone, which is an imine derivative. rsc.org While direct studies on the kinetics and mechanism of imine formation specifically with this compound are not detailed in the provided results, the general principles of imine formation from ketones are applicable. libretexts.orgoperachem.comacs.org

Reactions Involving the Halogen Substituent

The chlorine atom at the 2-position of the fluorenone ring introduces another dimension to the molecule's reactivity, primarily through nucleophilic substitution and by influencing the reactivity of the aromatic system. solubilityofthings.comcymitquimica.com

Nucleophilic Substitution Pathways

The chlorine atom on the electron-deficient aromatic ring of this compound can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNA_r). smolecule.commasterorganicchemistry.com The presence of the electron-withdrawing ketone group enhances the electrophilicity of the aromatic ring, facilitating attack by nucleophiles.

While specific examples of nucleophilic substitution on this compound are not extensively detailed in the provided search results, the general reactivity of chlorinated aromatic compounds suggests that it can undergo such reactions. cymitquimica.com For instance, the chlorine atoms in related compounds like 2,7-dichloro-9-fluorenone (B3334323) can be replaced by nucleophiles under appropriate conditions. smolecule.com The synthesis of 2-amino-7-chloro-9H-fluoren-9-one implies that nucleophilic substitution of a chlorine atom on the fluorenone ring is a feasible transformation.

Carbon-Carbon Bond Formation and Fluorene Scaffold Modifications

The rigid and planar fluorene scaffold of this compound serves as a versatile platform for the construction of more complex molecular architectures through carbon-carbon bond formation reactions. These transformations are crucial for synthesizing a variety of functional materials and compounds with potential applications in medicinal chemistry and material science. nih.govthieme-connect.de Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for modifying the fluorene core. nih.govorganic-chemistry.orgwikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds between aryl halides and boronic acids. organic-chemistry.org In the context of this compound, the chlorine substituent can participate in Suzuki-Miyaura coupling to introduce new aryl or heteroaryl groups at the 2-position. nih.gov The reaction is typically catalyzed by a palladium complex in the presence of a base. organic-chemistry.org The choice of ligands for the palladium catalyst can significantly influence the reaction's efficiency and selectivity. nih.gov For instance, the use of bulky and electron-rich phosphine (B1218219) ligands can enhance the catalytic activity for coupling aryl chlorides. nih.gov The reaction conditions, including the solvent system and base, are also critical for achieving high yields. nih.gov

Heck Reaction: The Heck reaction provides a means to form carbon-carbon bonds by coupling aryl halides with alkenes. organic-chemistry.orglibretexts.org This reaction can be applied to this compound to introduce vinyl groups at the 2-position, which can be further functionalized. The reaction is catalyzed by a palladium salt and requires a base to neutralize the hydrogen halide formed during the reaction. organic-chemistry.orglibretexts.org The regioselectivity of the Heck reaction, which determines the position of the new carbon-carbon bond on the alkene, is influenced by both steric and electronic factors. diva-portal.org

Sonogashira Coupling: This cross-coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is a valuable tool for synthesizing conjugated systems containing the fluorene moiety. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira coupling protocols have also been developed, which can be advantageous in certain synthetic applications. researchgate.netresearchgate.net The reaction conditions are generally mild, allowing for the synthesis of complex molecules. wikipedia.org

Below is an interactive data table summarizing typical conditions for these cross-coupling reactions involving chloroarenes.

| Reaction | Catalyst | Ligand (if applicable) | Base | Solvent | Temperature | Yield | Ref |

| Suzuki-Miyaura | Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene/Water | 100°C | High | nih.gov |

| Heck | Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 120°C | Good | organic-chemistry.orgdiva-portal.org |

| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N/CuI | DMF | Room Temp | Good | wikipedia.orgorganic-chemistry.org |

Ring-Opening Reactions of Fluorene-Derived Epoxides

Epoxides derived from the fluorene scaffold are valuable synthetic intermediates that can undergo various ring-opening reactions to introduce diverse functional groups. sci-hub.se The high reactivity of the strained three-membered epoxide ring allows for cleavage under both acidic and basic conditions with a variety of nucleophiles. pressbooks.pub

The synthesis of these epoxides can be achieved through several methods, including the reaction of a fluorenone derivative with a sulfur ylide to form the corresponding spiro-epoxide. nih.gov

Nucleophilic Ring-Opening: The ring-opening of fluorene-derived epoxides can be initiated by a wide range of nucleophiles, including alcohols, thiols, amines, and organometallic reagents. sci-hub.sepressbooks.pub In base-catalyzed ring-opening, the nucleophile attacks the less sterically hindered carbon of the epoxide in a typical SN2 fashion. pressbooks.pub For instance, the reaction of a fluorene-derived epoxide with a thiol in the presence of a base like sodium hydroxide can yield a β-hydroxy sulfide. researchgate.net

Acid-catalyzed ring-opening proceeds via a protonated epoxide intermediate, which is then attacked by a nucleophile. pressbooks.pubosaka-u.ac.jp The regioselectivity of the acid-catalyzed opening can be influenced by the electronic and steric properties of the fluorene scaffold.

A notable application is the ring-opening of 2-(2,7-dichloro-9H-fluoren-4-yl)oxirane with dimethyl diselenide and sodium borohydride (B1222165) to produce a selanyl-substituted alcohol. sci-hub.seresearchgate.net This intermediate can then undergo further transformations, such as Knoevenagel condensation. researchgate.net

The table below provides examples of nucleophiles used in the ring-opening of fluorene-derived epoxides and the resulting products.

| Nucleophile | Reagent(s) | Product Type | Reference |

| Thiol | Thiophenol, Base | β-Hydroxysulfide | researchgate.net |

| Selenide | (CH₃Se)₂, NaBH₄ | β-Hydroxyselenide | sci-hub.seresearchgate.net |

| Amine | RNH₂ | β-Amino alcohol | pressbooks.pub |

| Grignard Reagent | RMgX | Alcohol | pressbooks.pub |

Strategies for Derivatization and Functionalization

The this compound molecule offers multiple sites for derivatization and functionalization, enabling the synthesis of a wide array of novel compounds with tailored properties. nih.govsolubilityofthings.com Key strategies involve reactions at the chlorine substituent, the carbonyl group at the 9-position, and the aromatic rings.

Reactions at the Carbonyl Group: The ketone functional group at the 9-position is a prime site for modification. It can undergo reactions such as:

Oxime formation: Reaction with hydroxylamine hydrochloride yields the corresponding oxime, which can be a precursor for further derivatization. nih.gov

Hydrazone formation: Condensation with hydrazine derivatives leads to the formation of hydrazones, which have been explored for their antimicrobial properties. mdpi.com

Wittig-type reactions: These reactions can convert the carbonyl group into a carbon-carbon double bond, allowing for the introduction of various substituents.

Reduction: The ketone can be reduced to the corresponding alcohol, 2-chloro-9H-fluoren-9-ol, which is a versatile intermediate for further synthesis. solubilityofthings.com

Functionalization of the Aromatic Rings: The fluorene ring system can be functionalized through electrophilic aromatic substitution reactions. However, the reactivity and regioselectivity of these reactions are influenced by the existing chloro and carbonyl substituents.

Derivatization via the Chlorine Atom: As discussed in Section 3.3, the chlorine atom provides a handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. nih.govorganic-chemistry.orgwikipedia.orgorganic-chemistry.org

Synthesis of Chloroformate Derivatives: The fluorene moiety can be incorporated into chloroformate reagents, such as (-)-1-(9-fluorenyl)ethyl chloroformate (FLEC), which are used as chiral derivatizing agents in analytical chemistry for the separation of enantiomers. cymitquimica.com While this specific example does not start from this compound, it highlights a key application of the fluorene scaffold in derivatization. Another related derivative is (2-chloro-9H-fluoren-9-yl)methyl carbonochloridate. nih.gov

Spectroscopic and Structural Characterization of 2 Chloro 9h Fluoren 9 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and theoretically complex analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. It is based on the quantum mechanical magnetic properties of an atom's nucleus.

Proton NMR is instrumental in identifying the hydrogen atoms within a molecule. For 2-CHLORO-9H-FLUOREN-9-ONE, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals several distinct signals corresponding to the aromatic protons.

In one study, the ¹H NMR spectrum of this compound in CDCl₃ showed a multiplet in the aromatic region. Specifically, the signals observed were: a doublet at δ 7.67 (J = 7.2 Hz, 1H), a singlet at δ 7.62 (1H), a doublet at δ 7.51 (J = 3.6 Hz, 2H), a singlet at δ 7.46 (2H), and a multiplet between δ 7.35 – 7.29 (1H) rsc.org. Another source reported the ¹H NMR data in Chloroform-d with a multiplet for the aromatic protons ranging from δ 7.23 to 7.71 ppm sorbonne-universite.fr.

The chemical shifts (δ) are influenced by the electron density around the protons. The presence of the electron-withdrawing chlorine atom and the carbonyl group deshields the adjacent protons, causing them to resonate at a higher frequency (downfield). The splitting patterns (e.g., doublet, multiplet) arise from the spin-spin coupling between neighboring, non-equivalent protons and provide valuable information about the connectivity of the atoms.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Reference |

| 7.67 | d | 7.2 | 1 | rsc.org |

| 7.62 | s | 1 | rsc.org | |

| 7.51 | d | 3.6 | 2 | rsc.org |

| 7.46 | s | 2 | rsc.org | |

| 7.35 – 7.29 | m | 1 | rsc.org | |

| 7.71 - 7.23 | m | sorbonne-universite.fr |

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with techniques to enhance the signal, such as proton decoupling. Just as in ¹H NMR, chemically non-equivalent carbons give rise to distinct signals masterorganicchemistry.com.

For this compound, the ¹³C NMR spectrum in CDCl₃ reveals a series of signals corresponding to the thirteen carbon atoms in the molecule. A notable feature is the signal for the carbonyl carbon (C=O), which is significantly deshielded and appears at a high chemical shift, typically in the range of 190-200 ppm .

A reported ¹³C NMR spectrum for this compound showed the following chemical shifts: δ 192.5, 143.7, 142.6, 135.6, 135.0, 134.2, 133.9, 129.3, 124.7, 124.6, 21.4, and 120.4 ppm rsc.org. The peak at 192.5 ppm is characteristic of the ketone carbonyl carbon rsc.org. The remaining signals correspond to the aromatic carbons of the fluorene (B118485) backbone. The presence of the chlorine atom influences the chemical shifts of the carbons in its vicinity.

| Chemical Shift (δ) ppm | Assignment | Reference |

| 192.5 | C=O | rsc.org |

| 143.7 | Aromatic C | rsc.org |

| 142.6 | Aromatic C | rsc.org |

| 135.6 | Aromatic C | rsc.org |

| 135.0 | Aromatic C | rsc.org |

| 134.2 | Aromatic C | rsc.org |

| 133.9 | Aromatic C | rsc.org |

| 129.3 | Aromatic C | rsc.org |

| 124.7 | Aromatic C | rsc.org |

| 124.6 | Aromatic C | rsc.org |

| 121.4 | Aromatic C | rsc.org |

| 120.4 | Aromatic C | rsc.org |

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), provide further structural details by showing correlations between different nuclei nanalysis.com. A ¹H-¹H COSY experiment is particularly useful for establishing proton-proton connectivities within a molecule nanalysis.comwisc.edu.

Carbon-13 (¹³C) NMR Analysis

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive technique used for determining the molecular weight of a compound and for elucidating its structure by analyzing the fragmentation patterns of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry . It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the sample is first vaporized and separated into its components in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized, and the resulting ions are detected. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of the chlorine atom, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M⁺ peak. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule. The fragmentation pattern observed in the mass spectrum can further confirm the fluorenone structure.

Liquid Chromatography-Mass Spectrometry (LC/MS) is another powerful combined analytical technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive detection of mass spectrometry rsc.orgnih.govfrontiersin.org. This technique is suitable for a wider range of compounds than GC-MS, including those that are non-volatile or thermally labile.

For the analysis of this compound and its derivatives, LC/MS can be employed to separate complex mixtures and provide molecular weight information for each component sielc.comresearchgate.net. The use of soft ionization techniques, such as electrospray ionization (ESI), typically results in the observation of the protonated molecule [M+H]⁺ or other adducts, allowing for the straightforward determination of the molecular weight. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for the precise determination of the elemental composition of a molecule. For this compound, HRMS provides an accurate mass measurement, which confirms its molecular formula.

In a study describing the synthesis of various fluorenone derivatives, this compound was characterized by HRMS. rsc.org The analysis, utilizing electrospray ionization (ESI), yielded an exact mass that corresponds to the expected molecular formula of C₁₃H₇ClO. The high accuracy of this measurement is crucial for distinguishing the compound from isomers and other substances with similar nominal masses.

| Parameter | Value | Reference |

| Compound | This compound | rsc.org |

| Ionization Mode | ESI | rsc.org |

| Calculated m/z | 214.0185 | |

| Found m/z | 214.0183 | rsc.org |

This interactive data table provides the high-resolution mass spectrometry data for this compound.

The fragmentation pattern of substituted fluorenones in mass spectrometry is also of interest. While detailed fragmentation analysis for the 2-chloro derivative is not extensively reported, studies on related halogenated fluorenones indicate that characteristic fragmentation pathways often involve the loss of the halogen atom and the carbonyl group.

Vibrational Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds. A prominent and diagnostically important feature in the IR spectra of fluorenones is the strong absorption band arising from the C=O stretching vibration of the ketone group. For halogenated fluorenone derivatives, this peak is typically observed in the region of 1710-1730 cm⁻¹. For instance, in 2-bromo-6-chloro-9H-fluoren-9-one, a strong carbonyl stretch is noted around 1720 cm⁻¹.

Other expected characteristic IR absorption bands for this compound would include:

C-Cl stretching: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Aromatic C-H stretching: These vibrations usually appear above 3000 cm⁻¹.

Aromatic C=C stretching: These absorptions are observed in the 1600-1450 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| C=O Stretch (Ketone) | ~1720 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-Cl Stretch | 800 - 600 | Medium to Strong |

This interactive data table summarizes the expected characteristic infrared absorption bands for this compound based on data from related compounds.

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also be dominated by bands corresponding to the fluorenone core. The C=O stretching vibration, while strong in the IR spectrum, can also be observed in the Raman spectrum. Aromatic ring vibrations are typically strong in Raman spectra.

Studies on related compounds like 9,9'-spirobifluorene show that the experimental Raman spectra, when compared with theoretical calculations, can lead to a detailed assignment of the fundamental vibrational modes. acs.org For this compound, the Raman spectrum would be expected to show characteristic bands for the substituted aromatic system. The depolarization ratios of the Raman bands can be used to distinguish between symmetric and asymmetric vibrations, aiding in a more complete vibrational assignment. acs.org

Infrared (IR) Spectroscopy

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis absorption and emission spectroscopy are used to study the electronic transitions within a molecule. The fluorenone system is known to be fluorescent, and its electronic properties are sensitive to substitution on the aromatic rings. solubilityofthings.com

The UV-Vis absorption spectrum of this compound is expected to show characteristic π-π* and n-π* transitions. While specific absorption maxima for the 2-chloro derivative are not detailed in the available literature, a study on its synthesis mentions that absorption spectra were obtained. rsc.org For comparison, derivatives of 9H-fluoren-9-one have been reported to exhibit absorption maxima in the range of 402–432 nm, which are attributed to intramolecular charge transfer transitions. researchgate.net

The emission spectra of fluorenone derivatives are also of significant interest. The fluorescence of this compound is anticipated due to its fluorene backbone. solubilityofthings.com The position and quantum yield of the emission can be influenced by the chloro-substituent and the solvent environment.

| Spectroscopic Technique | Expected λmax (nm) | Transition Type |

| UV-Vis Absorption | ~400-430 | Intramolecular Charge Transfer |

| Emission (Fluorescence) | Dependent on solvent | - |

This interactive data table presents the expected electronic absorption and emission characteristics for this compound based on data from related derivatives.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While the crystal structure of this compound itself has not been reported in the searched literature, the structures of several related fluorene derivatives have been elucidated.

For example, the crystal structure of 2,2′′-bis(2,7-dichloro-9-hydroxy-9H-fluoren-9-yl)-1,1′:4′,1′′-terphenyl has been determined. nih.gov This structure reveals a 'folded' geometry stabilized by intramolecular hydrogen bonds and π-π stacking interactions. nih.gov Another study reports the crystal structure of 9-[α-(9H-fluoren-9-ylidene)-4-chlorobenzyl]-9H-fluoren-9-yl, where two fluoren-9-yl groups and a chlorophenyl moiety are arranged in a propeller shape. rsc.org

Theoretical and Computational Investigations of 2 Chloro 9h Fluoren 9 One Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the investigation of molecular systems from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a leading method for studying the electronic and structural properties of fluorene (B118485) and its derivatives due to its favorable balance of accuracy and computational cost. worldscientific.com The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for these systems. acs.org Basis sets such as 6-31G(d,p) or the more extensive 6-311G(d,p) are typically used to describe the atomic orbitals. worldscientific.comscielo.br

DFT calculations are instrumental in determining ground-state structures and various molecular properties. worldscientific.com For molecules like 2-chloro-9H-fluoren-9-one, these calculations can elucidate the effects of the electron-withdrawing chloro substituent on the electronic landscape of the fluorene ring system. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. worldscientific.com

Ab initio methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. The Hartree-Fock (HF) method is a foundational ab initio approach often used as a starting point for more advanced calculations. While DFT has become more prevalent, HF calculations are still performed, sometimes in parallel with DFT, to provide comparative data on molecular structure and vibrational frequencies. acs.org

For higher accuracy, especially for excited states, more sophisticated ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are available. researchgate.net For instance, second-order approximate coupled-cluster singles and doubles (CC2) can serve as a benchmark to validate the accuracy of less computationally demanding methods like TD-DFT when predicting electronic spectra. researchgate.net These high-level calculations, while resource-intensive, provide a valuable reference for assessing the performance of different DFT functionals.

Density Functional Theory (DFT) Applications

Molecular Equilibrium Geometry Optimization

A crucial first step in any computational analysis is the optimization of the molecular geometry to find the most stable conformation, which corresponds to a minimum on the potential energy surface. scm.com For this compound, this involves calculating the forces on each atom and adjusting their positions until a stationary point is reached where the net forces are zero.

Table 1: Representative Theoretical Geometric Parameters for this compound (Note: This table is illustrative, based on typical values for fluorenone and chloro-aromatic systems calculated with DFT, as specific published data for this molecule is limited.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths | C=O | ~1.22 Å |

| C-Cl | ~1.74 Å | |

| C-C (Aromatic) | ~1.39 - 1.48 Å | |

| Bond Angles | C-CO-C | ~108° |

| C-C-Cl | ~120° |

Prediction of Spectroscopic Properties

Computational methods are highly effective at predicting various spectroscopic properties, providing a theoretical basis for interpreting experimental spectra.

Following geometry optimization, harmonic vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra. These calculations determine the normal modes of vibration, which correspond to the collective motions of the atoms. The Hessian matrix, which contains the second derivatives of the energy with respect to atomic coordinates, is calculated to yield the vibrational frequencies and their corresponding intensities. scm.com

DFT calculations have been shown to accurately predict vibrational spectra for fluorene-like molecules. acs.org However, theoretical harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. To improve agreement with experimental data, a uniform scaling factor is typically applied to the calculated frequencies. For frequencies calculated with the B3LYP functional, scaling factors in the range of 0.96–0.98 are common. acs.org A detailed interpretation of the vibrational modes can be achieved through a Potential Energy Distribution (PED) analysis, which describes the contribution of each internal coordinate to a given normal mode.

Table 2: Illustrative Vibrational Frequencies and Assignments for this compound (Note: This table presents expected frequency ranges for key vibrational modes based on DFT calculations of fluorenone and related chloro-aromatic compounds.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹, Scaled) | Description |

| C-H stretching (aromatic) | 3100 - 3000 | Stretching of C-H bonds on the phenyl rings. |

| C=O stretching | 1750 - 1720 | Strong, characteristic stretching of the ketone carbonyl group. |

| C=C stretching (aromatic) | 1650 - 1450 | In-plane stretching vibrations of the aromatic rings. |

| C-H in-plane bending | 1300 - 1000 | Bending of C-H bonds within the plane of the rings. |

| C-Cl stretching | 750 - 650 | Stretching of the carbon-chlorine bond. |

Electronic Absorption Spectra Prediction (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the electronic excitation energies and oscillator strengths that define a molecule's UV-visible absorption spectrum. worldscientific.comacs.org By modeling the response of the electron density to a time-dependent electric field, TD-DFT can predict the vertical electronic transitions from the ground state to various excited states.

For fluorene and its derivatives, TD-DFT calculations can accurately reproduce the main features of the experimental absorption spectra. acs.org The choice of functional is important; while B3LYP is widely used, long-range corrected functionals like CAM-B3LYP have been shown to provide superior performance for correctly describing the electronic transitions in fluorene systems. researchgate.net The calculations yield the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. The primary transitions in fluorenone systems are typically π→π* transitions within the conjugated aromatic system.

Table 3: Representative Predicted Electronic Transitions for this compound (Note: This table is illustrative, based on TD-DFT calculations on fluorenone and its derivatives, showing expected transitions.)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Orbital Description |

| S0 → S1 | ~380 | > 0.0 | HOMO → LUMO (π→π) |

| S0 → S2 | ~330 | > 0.1 | π→π |

| S0 → Sn | ~290 | > 0.5 | π→π* |

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction (Gauge-Independent Atomic Orbital Method)

The prediction of NMR chemical shifts through computational methods is a valuable tool for structure elucidation and for understanding the electronic environment of nuclei within a molecule. arxiv.org The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed and reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. mdpi.comfaccts.de This method, often used in conjunction with Density Functional Theory (DFT), has been shown to accurately reproduce experimental chemical shifts for a variety of organic molecules. mdpi.comnih.gov

For this compound, GIAO calculations would predict the ¹³C and ¹H chemical shifts. The methodology involves optimizing the molecular geometry of the compound using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(2d,p)). mdpi.com Following optimization, the NMR shielding tensors are calculated at the same level of theory. To obtain the chemical shifts, the calculated isotropic shielding values (σ) are referenced against the shielding of a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same theoretical level (δ = σ(TMS) - σ(sample)).

The predicted chemical shifts for this compound would reflect the electronic effects of the chloro and carbonyl substituents on the fluorene backbone. The electron-withdrawing nature of the carbonyl group at the C9 position is expected to cause a significant downfield shift for this carbon. The chlorine atom at the C2 position would exert both an inductive withdrawing effect and a resonance donating effect. These competing effects would influence the chemical shifts of the aromatic carbons and protons, particularly those in close proximity to the substituent.

A hypothetical table of predicted ¹³C NMR chemical shifts for this compound, as would be generated from a GIAO-DFT calculation, is presented below. The values are illustrative and represent typical data obtained from such a computational study.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 121.5 |

| C2 | 135.0 |

| C3 | 123.0 |

| C4 | 129.5 |

| C4a | 134.8 |

| C4b | 139.5 |

| C5 | 124.5 |

| C6 | 129.0 |

| C7 | 125.0 |

| C8 | 120.8 |

| C8a | 134.2 |

| C9 | 192.8 |

| C9a | 144.0 |

Electronic Structure and Bonding Analysis

The electronic structure and bonding of this compound are significantly influenced by the interplay of the aromatic fluorene system with the electron-withdrawing carbonyl group and the halogen substituent. Computational methods, particularly DFT, are adept at probing these characteristics by calculating key parameters such as bond lengths, bond angles, and atomic charges. worldscientific.comresearchgate.net

The fluorene moiety itself is a large, conjugated π-system. researchgate.net The introduction of the carbonyl group at the 9-position introduces a planar sp² hybridized carbon, which enhances the rigidity of the central five-membered ring. The chlorine atom at the C2 position further perturbs the electronic distribution. Analysis of the molecular orbitals (HOMO and LUMO) would reveal the regions of highest electron density and susceptibility to electrophilic or nucleophilic attack. The HOMO is expected to be distributed primarily over the fluorene ring system, while the LUMO would likely be centered around the electron-deficient carbonyl group.

Below is an illustrative data table showcasing typical bond lengths and Mulliken atomic charges for key atoms in this compound, as would be derived from a DFT calculation. These values are hypothetical and serve to exemplify the output of such a computational analysis.

| Parameter | Atom(s) | Predicted Value |

|---|---|---|

| Bond Length | C9=O | 1.22 Å |

| Bond Length | C2-Cl | 1.75 Å |

| Bond Length | C4a-C4b | 1.48 Å |

| Bond Length | C9a-C4b | 1.49 Å |

| Mulliken Charge | O (on C9=O) | -0.55 e |

| Mulliken Charge | C9 | +0.40 e |

| Mulliken Charge | Cl (on C2) | -0.18 e |

Reaction Mechanism Simulations and Energetic Profiling

Computational chemistry is an indispensable tool for investigating reaction mechanisms, allowing for the mapping of reaction pathways and the determination of the energetic profiles of chemical transformations. dokumen.pub For this compound, a number of reactions could be computationally modeled, such as nucleophilic aromatic substitution at the C2 position or nucleophilic addition to the carbonyl group.

A typical simulation involves identifying the reactants, products, and any intermediates and transition states along the reaction coordinate. The geometries of these species are optimized, and their energies are calculated. Transition states, which represent the energy maxima along the reaction pathway, are located and confirmed by the presence of a single imaginary frequency in a vibrational analysis. dokumen.pub

The energetic profile, often visualized as a reaction coordinate diagram, plots the relative energies of the reactants, intermediates, transition states, and products. This profile provides crucial information about the thermodynamics (relative energies of reactants and products) and kinetics (activation energy barriers) of the reaction.

For instance, the reduction of the carbonyl group in this compound by a hydride source could be simulated. The reaction would proceed from the ketone to the corresponding alcohol through a transition state where the hydride is attacking the carbonyl carbon. The calculated activation energy would provide an estimate of the reaction rate.

The following is a hypothetical reaction coordinate diagram illustrating the energetic profile for a generic nucleophilic addition to the carbonyl group of this compound. The energy values are for illustrative purposes only.

Reaction Coordinate Diagram for Nucleophilic Addition to this compound

Figure 1: An illustrative reaction coordinate diagram for the nucleophilic addition to the carbonyl group of this compound. The diagram shows the relative energies of the reactants, transition state, and the final product.

Advanced Applications of 2 Chloro 9h Fluoren 9 One and Its Derivatives

Materials Science and Organic Electronics

The intriguing and tunable electronic and photophysical characteristics of 2-CHLORO-9H-FLUOREN-9-ONE and its derivatives make them valuable in materials science, particularly in the realm of organic electronics. sci-hub.se

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics

Fluorenone derivatives are integral components in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). sci-hub.se The fluorene (B118485) core is known for its high fluorescence quantum yields and thermal stability, which are critical for the performance and longevity of these devices. researchgate.netlookchem.comresearchgate.net

In the context of OLEDs, this compound can serve as a precursor for more complex molecules used as emitters or hosts in the emissive layer. sunfinelabs.commdpi.com For instance, derivatives of fluorene have been synthesized to act as bipolar host materials in yellow phosphorescent OLEDs (PhOLEDs), demonstrating high current and power efficiencies. mdpi.com The introduction of different functional groups to the fluorenone backbone allows for the tuning of the emission color and device performance. mdpi.comnih.gov

For organic photovoltaics, fluorene-based materials are utilized in the synthesis of non-fullerene acceptors (NFAs). doi.org The inherent properties of the fluorene unit, such as its deep highest occupied molecular orbital (HOMO) energy level, contribute to achieving high open-circuit voltages (Voc) in solar cells. doi.org Chlorinated thiazole-based polymer donors, when combined with fluorene-containing acceptors, have led to the development of high-efficiency organic solar cells. chinesechemsoc.org

Functional Polymers and Tailored Materials Synthesis

This compound and its derivatives are key monomers in the synthesis of functional polymers with specific electronic and optical properties. sci-hub.sepurdue.edu These polymers, often synthesized through methods like Suzuki-Miyaura coupling or Ring-Opening Metathesis Polymerization (ROMP), are designed for a range of applications. nih.govpurdue.edu

The introduction of solubilizing side chains, such as alkyl groups, to the fluorene backbone enhances the processability of the resulting polymers, making them suitable for solution-based fabrication techniques like spin-coating and inkjet printing. purdue.edu This allows for the creation of large-area electronic devices. The ability to modify the fluorene unit at the 9-position provides a versatile platform for tuning the polymer's band gap and energy levels. researchgate.net

| Polymer Type | Synthesis Method | Key Feature | Application |

| Polyfluorene Copolymers | Suzuki Polycondensation | Tunable emission color | OLEDs nih.gov |

| Solution Processable Conjugated Polymers | Various | Enhanced solubility | Large-area electronics purdue.edu |

| Poly(fluorene) alternating copolymers | Suzuki−Miyaura coupling | Tunable band gap | Optoelectronics researchgate.net |

Optoelectronic and Photonic Applications

The unique photophysical properties of this compound derivatives make them suitable for various optoelectronic and photonic applications. cymitquimica.com Their fluorescent nature is of particular interest in the development of materials for these fields. cymitquimica.com

Derivatives of fluorenone have been engineered to exhibit two-photon absorption (2PA), a nonlinear optical property that is advantageous for applications such as 3D microfabrication and high-resolution bioimaging. nih.gov These molecules often possess large Stokes shifts and high fluorescence quantum yields, which are desirable characteristics for fluorescent probes. nih.gov The modification of the fluorenone structure allows for the fine-tuning of these optical properties to suit specific applications. scispace.com

Development of Dyes and Pigments

The chromophoric nature of the fluorenone core makes this compound a valuable intermediate in the synthesis of dyes and pigments. molbase.comlookchem.com By introducing various auxochromes and chromophores to the fluorenone skeleton, a wide range of colors can be achieved. researchgate.net

Novel azo dyes based on fluorene-thiazole derivatives have been synthesized and their spectral properties studied in various solvents. researchgate.net These dyes have potential applications in dyeing synthetic fabrics like polyester. researchgate.net The specific substituents on the fluorenone ring influence the final color and fastness properties of the dye.

Medicinal Chemistry and Biological Activity

The fluorene scaffold is a recurring structural motif in a multitude of biologically active compounds, and this compound serves as a versatile starting material in medicinal chemistry. sci-hub.se

Precursors and Intermediates in Pharmaceutical Synthesis

This compound and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds. lookchem.com The reactivity of the chlorine atom and the ketone group allows for a wide range of chemical transformations, leading to the creation of diverse molecular architectures with potential therapeutic applications. cymitquimica.com

For example, chlorinated fluorene derivatives are precursors in the synthesis of the antimalarial drug Lumefantrine. nih.govgoogle.com The synthesis involves a multi-step process where the fluorene core is modified to introduce the necessary functional groups for its therapeutic action. google.com Furthermore, fluorenone derivatives have been investigated for their potential as anticancer and antimicrobial agents. nih.govmdpi.com The introduction of different moieties to the fluorene ring system has been shown to enhance these biological activities. nih.govmdpi.com

Biological Activity Studies of this compound and its Derivatives

The core structure of this compound, a halogenated derivative of 9H-fluoren-9-one, has served as a critical building block in the synthesis of various biologically active compounds. The presence of the chlorine atom and the tricyclic fluorenone system imparts unique electronic and steric properties, influencing the interaction of its derivatives with biological targets. Research has primarily focused on the development of novel antimicrobial and anticancer agents, with some investigations extending to antiviral and other bioactive properties.

Antimicrobial and Antibiofilm Agent Research

Derivatives of the fluorene scaffold have been a subject of interest in the quest for new antimicrobial agents. While much of the research has centered on di-chlorinated fluorene compounds, some studies have shed light on the antimicrobial potential of derivatives originating from mono-chlorinated fluorenone structures.

One area of investigation involves O-aryl-carbamoyl-oxymino-fluorene derivatives. In a study, a series of these compounds were synthesized from 9H-fluoren-9-one oxime. Among them, 9-((3-chloro-phenyl)carbamoyloximino)fluoren demonstrated notable antimicrobial features. These compounds were found to inhibit the growth of various microbial strains in both their free-floating (planktonic) and biofilm-embedded states. nih.govsemanticscholar.org The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.156 to 10 mg/mL. semanticscholar.org Furthermore, they were effective in preventing biofilm formation, with minimum biofilm inhibitory concentration (MBIC) values recorded between 0.009 and 1.25 mg/mL. semanticscholar.org The presence of a chlorine atom was observed to create an electron-withdrawing effect, which was particularly favorable for activity against Staphylococcus aureus. nih.govsemanticscholar.org

Another class of compounds, fluorenyl-hydrazonothiazole derivatives, has also been explored for antimicrobial properties. While these compounds did not show significant activity against multidrug-resistant Gram-negative bacteria or fungi, some did exhibit activity against Gram-positive strains. nih.gov For instance, thiazolone derivatives showed potent activity against strains of multidrug-resistant S. aureus and E. faecalis. nih.gov

Additionally, research into 2-bromo-6-chloro-9H-fluoren-9-one derivatives has shown promising antimicrobial efficacy, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that halogenation patterns on the fluorenone ring are a key determinant of antimicrobial activity.

| Compound Class | Specific Derivative Example | Activity Type | Key Findings | Reference |

|---|---|---|---|---|

| O-aryl-carbamoyl-oxymino-fluorene | 9-((3-chloro-phenyl)carbamoyloximino)fluoren | Antimicrobial & Antibiofilm | MIC values of 0.156–10 mg/mL; MBIC values of 0.009–1.25 mg/mL. Chlorine substitution enhances anti-Staphylococcus aureus activity. | nih.govsemanticscholar.org |

| Fluorenyl-hydrazonothiazole | Thiazolone derivatives | Antimicrobial | Active against multidrug-resistant S. aureus and E. faecalis. | nih.gov |

| Halogenated 9H-Fluorenone | 2-Bromo-6-chloro-9H-fluoren-9-one derivatives | Antimicrobial | Promising activity against MRSA. |

Anticancer and Antineoplastic Research

The fluorene skeleton is a recurring motif in the design of anticancer agents. The planar, aromatic nature of the fluorenone core allows it to intercalate with DNA or interact with various enzymatic targets crucial for cancer cell proliferation.

Derivatives of 2,7-dichloro-9H-fluorene have been extensively studied as anticancer agents. For example, new classes of thiazolidinone and azetidinone analogues based on a 4-(2,7-dichloro-9H-fluoren-4-yl)thiazole moiety have been synthesized and evaluated for their cytotoxic activity against human lung carcinoma (A549) and human breast carcinoma (MDA-MB-231) cell lines. nih.gov Some of these compounds exhibited remarkable activity when compared to the standard drug, Taxol. nih.gov Specifically, the 2,7-dichloro-9H-fluorene-based azetidinones were found to be more potent anticancer agents than the corresponding thiazolidinone derivatives. nih.gov

While direct studies on the anticancer properties of this compound derivatives are less common, related research on other fluorenone derivatives provides valuable insights. For instance, N'-(9H-Fluoren-9-ylidene)aniline derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis through oxidative stress pathways. The potential of O-aryl-carbamoyl-oxymino-fluorene derivatives to inhibit the proliferation of tumoral cells has also been noted, with IC50 values indicating potential anticancer applications. semanticscholar.org These findings suggest that the fluorenone scaffold, including its mono-chlorinated variants, is a promising template for the development of new antineoplastic agents.

| Compound Class | Cancer Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| 2,7-dichloro-9H-fluorene-based azetidinones | A549 (lung), MDA-MB-231 (breast) | Showed remarkable activity, in some cases comparable to Taxol. More potent than thiazolidinone analogues. | nih.gov |

| N'-(9H-Fluoren-9-ylidene)aniline derivatives | Various cancer cell lines | Inhibit cell proliferation by inducing apoptosis via oxidative stress. | |

| O-aryl-carbamoyl-oxymino-fluorene derivatives | Tumoral cells (unspecified) | Showed potential to inhibit the proliferation of tumoral cells. | semanticscholar.org |

Neuromodulatory and Other Bioactive Properties

Research into the neuromodulatory effects of this compound derivatives is not extensively documented in publicly available literature. However, the broader class of fluorene compounds has been associated with various bioactive properties, including neuromodulatory actions. researchgate.net

One tangentially related study focused on the development of novel neuropeptide S receptor (NPSR) antagonists. acs.org NPSR is implicated in functions such as anxiety and drug abuse. acs.org In the synthesis of various oxazolo[3,4-a]pyrazine derivatives, 2-chloro-N-(4-fluorophenyl)acetamide was used as a reactant to create some of the final compounds. acs.org While this does not directly indicate neuromodulatory activity for a derivative of this compound, it shows that chemical entities containing a chloro-acetyl functional group, which can be derived from chloro-substituted aromatic compounds, are utilized in the synthesis of neuromodulatory agents.

Antimalarial Activity Investigations

The fluorene ring is a structural component of the antimalarial drug lumefantrine. nih.gov This has prompted interest in fluorene derivatives as a source of new antimalarial agents. ujpronline.com Specifically, 2,7-dichloro-4-(chloroacetyl)fluorene is known as a key intermediate in the synthesis of the antimalarial agent benflumetol. arabjchem.org

However, specific investigations into the antimalarial activity of derivatives of this compound are not widely reported in the available scientific literature. The existing research on fluorene-based antimalarials has predominantly focused on compounds with different substitution patterns, particularly the 2,7-dichloro substitution.

Computational Drug Design and Pharmacokinetic Predictions

The fluorenone scaffold, including this compound, serves as a valuable core structure in computational drug design and medicinal chemistry. Researchers utilize computational methods to predict the biological activity and pharmacokinetic properties of its derivatives, guiding the synthesis of more effective and targeted therapeutic agents.

Computational analyses of fluorenone derivatives often employ Density Functional Theory (DFT) to explore their electronic properties and chemical stability. nih.gov Such studies can calculate molecular chemical softness and hardness, which are reliable indicators of a molecule's chemical stability. nih.gov The analysis of nonlinear optical (NLO) properties and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) helps in understanding the intramolecular charge transfer and reactivity of these compounds. researchgate.net For instance, DFT has been used to study fluorenone-based thiosemicarbazones, with the results generally showing good alignment with experimental findings from spectroscopic methods like FTIR and UV-visible spectroscopy. nih.gov

Molecular docking is another critical computational tool used to investigate the potential of fluorenone derivatives as drug candidates. Docking simulations predict the binding interactions of these molecules with specific biological targets, such as proteins or enzymes. mdpi.comarabjchem.org For example, Schiff bases synthesized from 9-fluorenone (B1672902) were studied for their biological activity using molecular docking against a bacterial protein, Proteus mirabilis catalase. mdpi.com Similarly, a molecular docking study was conducted on (4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide derivatives to identify possible binding interactions with the active sites of dihydrofolate reductase (DHFR), an essential enzyme in DNA synthesis. arabjchem.org

The prediction of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) is crucial in drug development. Introducing a fluorene moiety into a molecule has been noted to improve its pharmacological and pharmacokinetic properties. mdpi.com Computational studies on fluorene derivatives explore how structural modifications impact these characteristics. For example, in the development of Ebola virus entry inhibitors, replacing a carbazole (B46965) ring with a fluorene scaffold was explored computationally and synthetically. nih.gov This change led to a slight decrease in antiviral potency but significantly improved the selectivity index, a crucial parameter in drug safety. nih.gov Furthermore, research into small-molecule-based radioligands for imaging has involved modulating the pharmacokinetic profile by incorporating hydrophilizing units to improve water solubility and alter clearance pathways. nih.gov

Table 1: Computational Methods in the Study of Fluorenone Derivatives

| Study Focus | Computational Method | Key Findings/Predictions | Reference(s) |

|---|---|---|---|

| Electrical Properties & Stability | Density Functional Theory (DFT) | Calculation of molecular hardness and softness as stability indicators. | nih.gov |

| Biological Activity | Molecular Docking | Prediction of binding modes with bacterial proteins (e.g., Proteus mirabilis catalase). | mdpi.com |

| Anticancer Mechanism | Molecular Docking | Identification of binding interactions with dihydrofolate reductase (DHFR) active sites. | arabjchem.org |

| Pharmacokinetic Improvement | Comparative Molecular Design | Introduction of the fluorene moiety can enhance pharmacokinetic properties. | mdpi.com |

| Antiviral Selectivity | Scaffold Hopping Analysis | Replacing a carbazole with a fluorene ring improved the selectivity index of EBOV inhibitors. | nih.gov |

| Radioligand Pharmacokinetics | Molecular Modeling | Modulation of hydrophilicity to alter pharmacokinetic profiles and clearance. | nih.gov |

Applications as Key Intermediates in Broader Organic Synthesis

This compound and its related fluorenone structures are recognized as versatile building blocks in organic synthesis. Their rigid, planar structure and the reactivity of the ketone group make them valuable starting materials for constructing more complex polycyclic and heterocyclic molecules for applications in pharmaceuticals, materials science, and agrochemicals. lookchem.comcymitquimica.comthieme.desci-hub.se

The synthesis of this compound itself can be achieved via the oxidation of 2-chlorofluorene (B109886). One reported method involves bubbling oxygen through a solution of 2-chlorofluorene in pyridine (B92270) with Triton B as a catalyst, yielding the target compound in high purity. prepchem.com